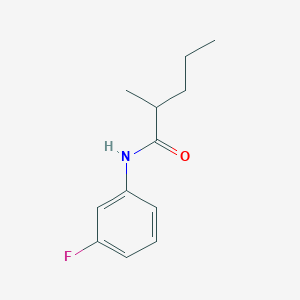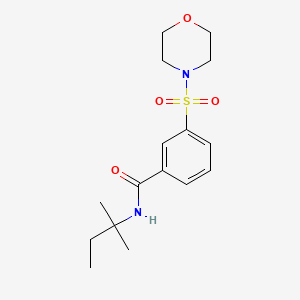
N-(3-fluorophenyl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-methylpentanamide, commonly known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine class of drugs. FMA is a potent stimulant that is structurally similar to methamphetamine. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-(3-fluorophenyl)-2-methylpentanamide works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for feelings of pleasure, motivation, and arousal. N-(3-fluorophenyl)-2-methylpentanamide also blocks the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged stimulation of the postsynaptic neuron.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methylpentanamide has been found to have similar effects to other amphetamines, such as increasing heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. N-(3-fluorophenyl)-2-methylpentanamide has also been found to have neurotoxic effects on the brain, particularly in the dopaminergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-2-methylpentanamide has several advantages for use in scientific research, such as its potency and structural similarity to methamphetamine. However, its neurotoxic effects and potential for abuse limit its use in certain experiments. It is also important to note that N-(3-fluorophenyl)-2-methylpentanamide is a controlled substance and must be handled with care.
Direcciones Futuras
There are several future directions for the use of N-(3-fluorophenyl)-2-methylpentanamide in scientific research. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders. N-(3-fluorophenyl)-2-methylpentanamide may also be useful in studying the effects of amphetamines on the immune system and inflammation. Additionally, further research is needed to better understand the neurotoxic effects of N-(3-fluorophenyl)-2-methylpentanamide and how they relate to addiction and other neurological disorders.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-methylpentanamide is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have similar effects to methamphetamine and is a potent stimulant. However, its neurotoxic effects and potential for abuse limit its use in certain experiments. Further research is needed to better understand the effects of N-(3-fluorophenyl)-2-methylpentanamide on the brain and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-methylpentanamide involves the reaction of 3-fluoroamphetamine with 2-methylpentanone in the presence of a reducing agent such as lithium aluminum hydride. The product is then purified using various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-methylpentanamide has been used in scientific research as a tool to study the effects of amphetamines on the central nervous system. It has been found to have similar effects to methamphetamine, such as increasing dopamine and norepinephrine release. N-(3-fluorophenyl)-2-methylpentanamide has also been used to study the effects of amphetamines on the brain's reward system and how it relates to addiction.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOUKVVLCRJPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-methylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-{4-[(2-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4988106.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4988148.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)

![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)
